Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an isochroman moiety with a pyrazin-2-yloxy-piperidinyl group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochroman Derivative: The synthesis begins with the preparation of an isochroman derivative through cyclization reactions involving appropriate starting materials.
Attachment of Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.
Formation of Piperidinyl Moiety: The piperidinyl group is incorporated through amination reactions, where piperidine derivatives react with intermediates to form the desired structure.
Final Coupling: The final step involves coupling the isochroman and pyrazin-2-yloxy-piperidinyl intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigating its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Exploring its therapeutic potential as a drug candidate for various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: A similar compound with a pyrrolidinyl group instead of a piperidinyl group, exhibiting different chemical and biological properties.
Other Piperidine Derivatives: Compounds with piperidine moieties that share structural similarities but differ in their attached functional groups and overall activity.
Uniqueness
Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of an isochroman core with a pyrazin-2-yloxy-piperidinyl group, offering distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(17-10-14-4-1-2-5-15(14)13-24-17)22-9-3-6-16(12-22)25-18-11-20-7-8-21-18/h1-2,4-5,7-8,11,16-17H,3,6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBISIRVJWRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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